molecular formula C15H10N2O4S B1674678 Unii-168SF9F04E CAS No. 439946-22-2

Unii-168SF9F04E

Cat. No. B1674678
CAS RN: 439946-22-2
M. Wt: 314.3 g/mol
InChI Key: OJHMDRZMENMQFP-UHFFFAOYSA-N
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Description

LDN-91946 is a potent, selective, and uncompetitive inhibitor of ubiquitin C-terminal hydrolase-L1 (UCH-L1). Ubiquitin C-terminal hydrolase-L1 is a deubiquitinating enzyme that plays a crucial role in processing polyubiquitin and ubiquitylated proteolytic peptides. This enzyme is one of the most abundant proteins in the brain and has been linked to various diseases, including Parkinson’s disease and lung cancer .

Scientific Research Applications

LDN-91946 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of ubiquitin C-terminal hydrolase-L1 and its effects on protein degradation pathways.

    Biology: The compound is used to investigate the role of ubiquitin C-terminal hydrolase-L1 in various biological processes, including neuronal function and disease mechanisms.

    Medicine: LDN-91946 is studied for its potential therapeutic applications in diseases such as Parkinson’s disease and lung cancer, where ubiquitin C-terminal hydrolase-L1 is implicated.

Mechanism of Action

LDN-91946 exerts its effects by selectively inhibiting ubiquitin C-terminal hydrolase-L1 in an uncompetitive manner. This means that it targets the enzyme-substrate complex rather than the free enzyme. By inhibiting ubiquitin C-terminal hydrolase-L1, LDN-91946 prevents the hydrolysis of ubiquitin from substrate proteins, thereby affecting protein degradation pathways. This inhibition can lead to the accumulation of polyubiquitinated proteins, which may have various downstream effects on cellular processes .

Biochemical Analysis

Biochemical Properties

It is known to interact with the enzyme UCH-L1

Molecular Mechanism

Unii-168SF9F04E is known to exert its effects at the molecular level by inhibiting the enzyme UCH-L1 This inhibition likely involves binding interactions with the enzyme, leading to changes in gene expression

Preparation Methods

The synthesis of LDN-91946 involves several steps, starting with the preparation of the core structure, which is a thieno[2,3-b]pyridine derivative. The synthetic route typically includes the following steps:

Industrial production methods for LDN-91946 are not well-documented, as it is primarily used for research purposes. the synthesis would likely involve similar steps on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

LDN-91946 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

LDN-91946 is unique in its selective and uncompetitive inhibition of ubiquitin C-terminal hydrolase-L1. Similar compounds include:

Compared to these compounds, LDN-91946 is notable for its uncompetitive inhibition mechanism, which provides a unique approach to targeting ubiquitin C-terminal hydrolase-L1.

properties

IUPAC Name

3-amino-2-benzoyl-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S/c16-10-8-6-9(15(20)21)13(19)17-14(8)22-12(10)11(18)7-4-2-1-3-5-7/h1-6H,16H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHMDRZMENMQFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

439946-22-2
Record name 3-amino-2-benzoyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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